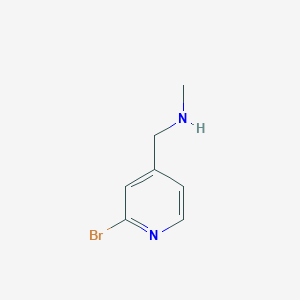

1-(2-Bromopyridin-4-YL)-N-methylmethanamine

Description

Structural Context within Brominated Pyridine (B92270) Derivatives

The subject compound belongs to the broad class of brominated pyridine derivatives. The pyridine ring is a six-membered heteroaromatic ring containing one nitrogen atom, and its derivatives are fundamental in organic and medicinal chemistry. nih.govresearchgate.net The presence of a bromine atom on the pyridine ring, specifically at the 2-position, is significant. Halogenated pyridines are crucial intermediates in organic synthesis, with the halogen atom serving as a leaving group or a handle for cross-coupling reactions. google.comresearchgate.net

The reactivity of the bromine atom in bromopyridines can be influenced by the position of other substituents on the ring. researchgate.net In 1-(2-Bromopyridin-4-yl)-N-methylmethanamine, the bromine is at an alpha-position relative to the ring nitrogen, which affects its susceptibility to nucleophilic substitution. The methylaminomethyl group at the 4-position further modifies the electronic properties of the ring system, thereby influencing the reactivity of the bromine atom and the pyridine nitrogen.

Significance as a Building Block in Synthetic Organic Chemistry

In synthetic organic chemistry, "building blocks" are relatively simple molecules that are used to construct larger, more complex molecular architectures. sigmaaldrich.comcymitquimica.com this compound is categorized as a heterocyclic and organic building block. bldpharm.comenamine.net Its importance stems from the strategic placement of its functional groups.

The key attributes that make this compound a valuable building block include:

A Versatile Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical feature for molecular recognition in biological systems and enhances the pharmacokinetic properties of potential drug candidates. nih.gov

A Reactive Bromine Handle: The bromo-substituent is a key site for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the attachment of a wide variety of other molecular fragments. nih.gov

A Functional Side Chain: The N-methylmethanamine group at the 4-position provides another point for chemical modification. The secondary amine can be acylated, alkylated, or used in other transformations to build more complex side chains, which can be tailored to interact with specific biological targets.

This trifunctional nature allows chemists to selectively perform reactions at different parts of the molecule in a stepwise manner, providing a powerful tool for the modular assembly of complex target compounds. sigmaaldrich.com

Overview of Research Trajectories for the Compound and its Congeners

The research involving this compound and its congeners (structurally related compounds) is predominantly directed towards the field of medicinal chemistry and drug discovery. researchgate.net The pyridine scaffold is present in a multitude of FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. nih.gov

Research trajectories for this class of compounds typically involve using the building block as a starting material or key intermediate for the synthesis of libraries of novel compounds to be screened for biological activity. For instance, brominated pyridine derivatives are used in the synthesis of functionalized indolizines, which have been investigated as potential anticancer agents that target tubulin. mdpi.com In such syntheses, the bromopyridine part of the molecule is often used to construct a larger heterocyclic system or to introduce specific substituents required for biological activity.

The general strategy involves:

Utilizing the bromine atom for a cross-coupling reaction to introduce a new aryl or alkyl group.

Modifying the amine side chain to optimize binding affinity to a biological target.

Synthesizing a series of analogues by varying the groups introduced in the previous steps to establish structure-activity relationships (SAR).

This modular approach, enabled by the versatile reactivity of building blocks like this compound, is a cornerstone of modern drug development.

Retrosynthetic Analysis and Disconnection Approaches

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the analysis focuses on the disconnection of the carbon-nitrogen bonds of the side chain and the functionalization of the pyridine ring.

The primary disconnection involves the C-C bond between the pyridine ring and the aminomethyl side chain. This leads to a 2-bromopyridine-4-carbaldehyde or a related derivative and a methylamine (B109427) equivalent as key synthons. Another strategic disconnection is the C-Br bond on the pyridine ring, suggesting a precursor like 4-substituted pyridine that can undergo regioselective bromination. mdpi.com The functionalization of the pyridine ring is a critical aspect, and various methods have been developed for the selective introduction of substituents. nih.gov

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-N bond): This disconnection of the N-methylmethanamine side chain points to a precursor such as 2-bromo-4-(chloromethyl)pyridine and methylamine.

Disconnection 2 (C-C bond): Breaking the bond between the pyridine ring and the side chain suggests precursors like 2-bromo-4-cyanopyridine or 2-bromo-4-formylpyridine.

Disconnection 3 (C-Br bond): This disconnection on the pyridine ring leads back to a 4-substituted pyridine, which would require a regioselective bromination at the 2-position.

The N-methylmethanamine side chain can be introduced through various precursors. A common strategy involves the reductive amination of a corresponding aldehyde (2-bromo-4-formylpyridine) with methylamine. youtube.com Alternatively, the side chain can be constructed by the nucleophilic substitution of a leaving group on a methyl group attached to the pyridine ring, for instance, the reaction of 2-bromo-4-(bromomethyl)pyridine with methylamine. The design of these precursors is crucial for an efficient synthesis.

Direct Synthetic Routes and Key Transformations

Direct synthetic routes to this compound employ several key chemical transformations to assemble the final molecule from readily available starting materials.

The introduction of the N-methylmethanamine side chain is a pivotal step. Reductive amination is a powerful method for forming C-N bonds. youtube.com This can be achieved by reacting 2-bromo-4-formylpyridine with methylamine in the presence of a reducing agent like sodium borohydride (B1222165).

Another approach is the direct amination of a halomethylpyridine. For example, 2-bromo-4-(chloromethyl)pyridine can be reacted with methylamine to yield the target compound. Copper-catalyzed amination reactions have also been shown to be effective for the synthesis of various aminopyridine derivatives. researchgate.net

| Starting Material | Reagents | Product | Reaction Type |

| 2-bromo-4-formylpyridine | Methylamine, Sodium borohydride | This compound | Reductive Amination |

| 2-bromo-4-(chloromethyl)pyridine | Methylamine | This compound | Nucleophilic Substitution |

| 2-bromopyridine (B144113) derivative | Aqueous ammonia, Copper(I) oxide | Aminopyridine derivative | Copper-catalyzed Amination researchgate.net |

The regioselective bromination of the pyridine ring is essential for installing the bromine atom at the C-2 position. The electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, often requiring harsh conditions. youtube.com However, various methods have been developed for the bromination of pyridines.

Direct bromination of pyridine with bromine in fuming sulfuric acid can yield 3-bromopyridine and 3,5-dibromopyridine. researchgate.net For substitution at the 2-position, alternative strategies are often employed. One common method is the Sandmeyer reaction, starting from a corresponding aminopyridine. For instance, 2-aminopyridine (B139424) can be converted to 2-bromopyridine.

Modern brominating agents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of oleum have been shown to be effective for the selective bromination of pyridine derivatives. google.com

| Starting Material | Brominating Agent | Conditions | Major Product(s) |

| Pyridine | Bromine / Fuming sulfuric acid | 130°C | 3-Bromopyridine researchgate.net |

| Pyridine derivatives | N-Bromosuccinimide (NBS) / Oleum | - | Brominated pyridines google.com |

| Pyridine derivatives | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) / Oleum | - | Brominated pyridines google.com |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of the pyridine ring. researchgate.netnih.gov These reactions allow for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide. While not a direct route to the title compound's side chain, this methodology is crucial for creating more complex pyridine derivatives that could be precursors. For instance, a 2-bromopyridine can be coupled with an appropriate boronic acid to introduce a functional group at the 2-position, which can then be further elaborated.

The Suzuki-Miyaura reaction is particularly useful for creating biaryl compounds and has been successfully applied to the coupling of pyridylboronic acids with heteroaryl halides. acs.org

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type |

| 2-Bromopyridine | Phenylboronic acid | Palladium/N-heterocyclic carbene complexes | Carbonylative Suzuki cross-coupling researchgate.net |

| Carbazoles | 2-Bromopyridine derivatives | Copper(I) chloride | Ullmann-type C-N cross-coupling nih.gov |

| Diborylated diazocine | Brominated coupling partner | Pd(OAc)2 / XPhos | Suzuki cross-coupling nih.gov |

An in-depth examination of the synthetic pathways leading to the formation of this compound reveals a landscape rich with established and innovative chemical strategies. The construction of this molecule hinges on the precise formation of carbon-heteroatom bonds and can be optimized through various catalytic and stereoselective approaches. This article delineates the key methodologies relevant to the synthesis of this specific pyridine derivative and its analogues.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromopyridin-4-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-9-5-6-2-3-10-7(8)4-6/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQWTXXQXBHNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284644 | |

| Record name | 2-Bromo-N-methyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-31-5 | |

| Record name | 2-Bromo-N-methyl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-methyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 2 Bromopyridin 4 Yl N Methylmethanamine

Reaction Pathways and Mechanistic Investigations

The reactivity of 1-(2-Bromopyridin-4-YL)-N-methylmethanamine can be systematically explored by considering the reaction pathways available to each of its functional moieties.

Reactions at the Bromine-Substituted Pyridine (B92270) Ring

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4). The presence of a bromine atom at the C2 position provides a leaving group for substitution reactions and a handle for metal-mediated cross-coupling reactions.

Nucleophilic aromatic substitution (SNA) on pyridines preferentially occurs at the 2- and 4-positions. stackexchange.com This is because the anionic intermediate formed during the reaction is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.com The initial attack of a nucleophile on the aromatic ring is typically the rate-determining step, as it disrupts the aromaticity of the ring. stackexchange.commasterorganicchemistry.com

The general mechanism for nucleophilic aromatic substitution involves the addition of a nucleophile to the aryl halide, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org Subsequently, the leaving group (in this case, bromide) is eliminated, restoring the aromaticity of the ring. libretexts.orgyoutube.comyoutube.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged intermediate. masterorganicchemistry.comlibretexts.orgyoutube.com

Common nucleophiles used in these reactions include amines, hydroxides, and alkoxides. youtube.comyoutube.com For instance, the reaction of a similar 2-bromopyridine (B144113) derivative with an amine can lead to the formation of N-aryl-2-aminopyridines. nih.gov

The bromine atom on the pyridine ring of this compound serves as an excellent handle for various metal-mediated coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used to functionalize aryl halides. rsc.orgresearchgate.net N-aryl-2-aminopyridines, which can be synthesized from 2-bromopyridines, are valuable substrates in C-H activation reactions due to the directing effect of the pyridyl group. nih.gov Various transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, can catalyze these transformations. nih.govrsc.orgresearchgate.net

Below is a table summarizing common cross-coupling reactions applicable to 2-bromopyridines:

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

| Suzuki Coupling | Palladium | Organoboron reagent | C-C |

| Heck Coupling | Palladium | Alkene | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Ullmann Condensation | Copper | Alcohol, Amine, Thiol | C-O, C-N, C-S |

Grignard Reactions: While direct formation of a Grignard reagent from this compound might be complicated by the presence of the acidic amine proton, related transformations are possible. The addition of Grignard reagents to the pyridine ring can occur, although this is less common than cross-coupling reactions for functionalization at the C2 position.

Reactions Involving the N-methylmethanamine Moiety

The N-methylmethanamine side chain possesses a secondary amine, which is a versatile functional group capable of undergoing a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the N-methylmethanamine group makes it nucleophilic and basic, allowing it to participate in several characteristic reactions of amines.

Alkylation: The secondary amine can be alkylated to form a tertiary amine. This reaction typically involves treatment with an alkyl halide.

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides will convert the secondary amine into an amide. mdpi.com This transformation is significant in the synthesis of pharmaceuticals and other biologically active molecules.

Mannich Reactions: The N-methylmethanamine can act as the amine component in the Mannich reaction, a three-component condensation with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen.

Functional group interconversion (FGI) refers to the process of converting one functional group into another. imperial.ac.uk This is a fundamental strategy in organic synthesis. imperial.ac.uk The N-methylmethanamine moiety can be a starting point for various FGIs.

For example, the secondary amine can be converted to other nitrogen-containing functional groups. While direct conversion might be challenging, multi-step sequences can be employed. The conversion of amines to amides is a common FGI.

Below is a table of potential functional group interconversions for the N-methylmethanamine group:

| Starting Group | Reagent(s) | Resulting Group |

| Secondary Amine | Acyl Chloride/Anhydride | Amide |

| Secondary Amine | Alkyl Halide | Tertiary Amine |

| Secondary Amine | Aldehyde/Ketone, Reducing Agent | Tertiary Amine (Reductive Amination) |

Derivatization and Structural Modification Strategies

The presence of both a halogenated pyridine ring and a methylamino-methyl substituent makes this compound a prime candidate for a variety of chemical modifications. These transformations allow for the systematic alteration of the molecule's steric and electronic properties, a common strategy in the development of new pharmaceutical agents and functional materials.

Synthesis of Substituted Analogs and Homologs

The generation of analogs and homologs of this compound primarily involves reactions targeting the bromine atom and the secondary amine. The bromine atom on the pyridine ring is susceptible to displacement through various palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl or heteroaryl substituents at the 2-position of the pyridine ring. Similarly, Sonogashira coupling allows for the introduction of alkyne functionalities, while Buchwald-Hartwig amination can be used to replace the bromine with a different amino group.

The secondary amine of the N-methylmethanamine side chain provides a nucleophilic center for reactions such as acylation, alkylation, and reductive amination. These reactions allow for the extension of the side chain or the introduction of various functional groups, thereby creating a library of structurally diverse analogs.

Table 1: Representative Strategies for the Synthesis of Analogs

| Reaction Type | Reactant | Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | 1-(2-Arylpyridin-4-YL)-N-methylmethanamine |

| Sonogashira Coupling | Terminal alkyne | 1-(2-Alkynylpyridin-4-YL)-N-methylmethanamine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 1-(2-Aminopyridin-4-YL)-N-methylmethanamine |

| Acylation | Acyl chloride/Anhydride | N-Acyl-1-(2-Bromopyridin-4-YL)-N-methylmethanamine |

Incorporation into Polycyclic and Heterocyclic Ring Systems

The bifunctional nature of this compound is particularly advantageous for the construction of fused ring systems. Intramolecular reactions that engage both the bromopyridine and the side-chain amine are key strategies for building polycyclic and heterocyclic scaffolds.

One common approach involves an initial modification of the side-chain amine, followed by an intramolecular cyclization that utilizes the bromine atom. For example, acylation of the amine with a suitable reagent can introduce a tether that subsequently participates in an intramolecular Heck reaction, leading to the formation of a new ring fused to the pyridine core.

Alternatively, the bromine atom can be transformed first, for instance, through a coupling reaction, to introduce a reactive group that can then undergo cyclization with the side-chain amine. This sequential functionalization provides a powerful tool for assembling complex molecular architectures.

Table 2: Examples of Cyclization Reactions for Heterocycle Synthesis

| Reaction Sequence | Intermediate | Final Heterocyclic System |

|---|---|---|

| 1. Acylation of amine2. Intramolecular Heck Reaction | N-Acryloyl-1-(2-Bromopyridin-4-YL)-N-methylmethanamine | Fused lactam system |

| 1. Sonogashira coupling2. Intramolecular hydroamination | 1-(2-Alkynylpyridin-4-YL)-N-methylmethanamine | Fused dihydropyridine (B1217469) derivative |

The ability to strategically manipulate the reactive sites of this compound underscores its importance as a versatile synthon in organic chemistry. The derivatization and cyclization strategies discussed herein provide a foundation for the creation of novel compounds with potentially interesting biological activities and material properties. Further exploration of its reactivity is expected to unveil new pathways for the synthesis of complex and valuable molecules.

Spectroscopic and Structural Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Elucidation

No experimental data from advanced spectroscopic techniques required for the complete structural elucidation of 1-(2-Bromopyridin-4-YL)-N-methylmethanamine have been found in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

There are no published ¹H, ¹³C, or 2D NMR spectroscopic data for this compound. This information is crucial for assigning the specific proton and carbon environments within the molecule, confirming the connectivity of the atoms, and providing insight into its conformational features.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Experimental Infrared (IR) and Raman spectroscopy data for this compound are not available in the reviewed literature. These techniques are essential for identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the C-Br, C-N, N-H, and aromatic C-H bonds, which would confirm its molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While basic molecular weight information is available from chemical databases, detailed experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for accurate mass determination and fragmentation analysis to understand the molecule's breakdown patterns, have not been reported.

Crystallographic Studies for Molecular Architecture

There is no evidence of crystallographic studies on this compound in the available scientific literature.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

No single-crystal X-ray diffraction studies have been published for this compound. Such an analysis would provide definitive proof of its three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles, as well as its absolute and relative stereochemistry if applicable.

Analysis of Intermolecular Interactions in Crystalline States (e.g., Hirshfeld surface analysis)

In the absence of crystallographic data, no analysis of intermolecular interactions, such as Hirshfeld surface analysis, has been performed. This type of analysis is critical for understanding the packing of molecules in the crystalline state and the nature of the non-covalent interactions that govern the crystal's stability.

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

The synthesis of this compound is effectively monitored in real-time using various spectroscopic techniques. These methods provide critical insights into the reaction kinetics, the consumption of reactants, the formation of the final product, and the detection of transient intermediates. The primary synthetic route amenable to such monitoring is the reductive amination of 2-bromo-4-formylpyridine with methylamine (B109427). This process involves two key stages: the initial formation of an N-(2-bromopyridin-4-yl)methanimine intermediate, followed by its reduction to the target secondary amine. Both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for tracking these transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ or online NMR spectroscopy allows for the direct observation of the molecular species present in the reaction mixture over time. By monitoring the changes in the ¹H NMR spectrum, one can quantify the disappearance of the starting materials and the appearance of the intermediate and product.

The reaction progress can be followed by observing key diagnostic signals:

Disappearance of the Aldehyde Proton: The aldehyde proton of the starting material, 2-bromo-4-formylpyridine, exhibits a characteristic singlet in the downfield region of the ¹H NMR spectrum, typically around 9.9-10.1 ppm. The integration of this peak decreases as the reaction proceeds.

Appearance and Disappearance of the Imine Proton: The formation of the N-(2-bromopyridin-4-yl)methanimine intermediate is marked by the appearance of a new singlet corresponding to the imine proton (CH=N), which is expected to resonate in the region of 8.2-8.5 ppm. As the imine is subsequently reduced, the intensity of this signal will first increase and then decrease.

Appearance of the Product's Methylene (B1212753) and Methyl Protons: The formation of the final product, this compound, is confirmed by the emergence of new signals. A singlet for the methylene protons (py-CH₂-N) would appear around 3.7-3.9 ppm, and a singlet for the N-methyl protons (N-CH₃) would be observed around 2.4-2.6 ppm. The increasing integration of these peaks signifies the progress of the product formation.

The table below summarizes the expected ¹H NMR chemical shifts for the key species involved in the synthesis.

| Compound | Functional Group | Expected ¹H NMR Chemical Shift (ppm, CDCl₃) |

| 2-bromo-4-formylpyridine | Aldehyde (-CHO) | 9.9 - 10.1 (singlet) |

| Pyridine-H | 7.5 - 8.7 (multiplets) | |

| N-(2-bromopyridin-4-yl)methanimine | Imine (CH=N) | 8.2 - 8.5 (singlet) |

| Pyridine-H | 7.4 - 8.6 (multiplets) | |

| This compound | Methylene (py-CH₂-N) | 3.7 - 3.9 (singlet) |

| N-Methyl (N-CH₃) | 2.4 - 2.6 (singlet) | |

| Pyridine-H | 7.2 - 8.5 (multiplets) |

Note: The exact chemical shifts can vary depending on the solvent and other reaction conditions.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is another powerful technique for real-time reaction monitoring, particularly for observing changes in functional groups. By inserting an ATR probe directly into the reaction vessel, the evolution of key vibrational bands can be tracked.

The key vibrational modes to monitor during the synthesis are:

Disappearance of the Aldehyde Carbonyl Stretch: The starting material, 2-bromo-4-formylpyridine, will show a strong absorption band for the C=O stretch, typically in the range of 1690-1710 cm⁻¹. The intensity of this peak will diminish as the aldehyde is consumed.

Appearance and Disappearance of the Imine Stretch: The formation of the imine intermediate is characterized by the appearance of a C=N stretching vibration. This band is typically found in the region of 1640-1660 cm⁻¹. The intensity of this peak will rise and then fall as the imine is formed and subsequently reduced.

Disappearance of the N-H Bend (from methylamine): If methylamine is used in its primary amine form, a characteristic N-H bending vibration around 1600-1650 cm⁻¹ will be present initially and will decrease as it is consumed.

Appearance of the N-H Bend (from the product): The secondary amine product will exhibit an N-H bending vibration, although this may be weak and could be obscured by other peaks. A more useful indicator might be the C-N stretching vibrations, which appear in the fingerprint region (typically 1250-1020 cm⁻¹).

The following table outlines the characteristic IR absorption frequencies for the functional groups involved in the reaction.

| Compound | Functional Group | Characteristic IR Absorption Frequency (cm⁻¹) |

| 2-bromo-4-formylpyridine | C=O Stretch (Aldehyde) | 1690 - 1710 |

| Methylamine | N-H Bend (Primary Amine) | 1600 - 1650 |

| N-(2-bromopyridin-4-yl)methanimine | C=N Stretch (Imine) | 1640 - 1660 |

| This compound | N-H Bend (Secondary Amine) | 1550 - 1650 (often weak) |

| C-N Stretch | 1250 - 1020 |

By combining the data from both NMR and IR spectroscopy, a comprehensive understanding of the reaction progress can be achieved. This allows for precise determination of reaction endpoints, optimization of reaction conditions, and ensures the desired product is obtained with high purity.

Computational and Theoretical Investigations of 1 2 Bromopyridin 4 Yl N Methylmethanamine

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT calculations offer a balance between computational cost and accuracy, making them a standard method for analyzing molecular systems. nih.govnih.gov

An analysis of the electronic structure provides insights into the reactivity and stability of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) mapping illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In 1-(2-Bromopyridin-4-YL)-N-methylmethanamine, the nitrogen atoms of the pyridine (B92270) ring and the secondary amine are expected to be electron-rich regions, while the area around the bromine atom would exhibit a different electronic character.

Illustrative Data from a Hypothetical DFT Study

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of the molecule most likely to donate electrons. |

| LUMO Energy | -1.2 eV | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

The flexibility of the N-methylmethanamine side chain allows the molecule to adopt various three-dimensional shapes or conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable, low-energy structures. By rotating the rotatable bonds and calculating the potential energy of each resulting conformer, an energy landscape can be constructed. This landscape reveals the global minimum energy conformation (the most stable structure) and other local minima, providing insight into the molecule's preferred shapes in different environments.

DFT calculations can be used to model hypothetical chemical reactions involving this compound. For instance, studying its susceptibility to nucleophilic aromatic substitution at the bromine-bearing carbon can be achieved by modeling the reaction pathway. This involves identifying the structures of reactants, products, and, crucially, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Such analyses are vital for predicting how the molecule might behave in synthetic procedures. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.govmdpi.com

Molecular Dynamics (MD) simulations model the motion of a molecule over time by solving Newton's equations of motion for its atoms. nih.gov An MD simulation of this compound, typically in a simulated solvent like water, would reveal how the molecule behaves in a more realistic environment. This technique allows for extensive sampling of the conformational space, showing how the side chain flexes and rotates and how the molecule interacts with its surroundings. The resulting trajectory provides a dynamic view of the molecule's flexibility, which is crucial for understanding how it might adapt its shape to fit into a binding site.

The core structure, or scaffold, of this compound can be used as a starting point for designing new molecules. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, such as a protein target. nih.gov

In a hypothetical scenario, this compound could be docked into the active site of a target protein to assess its potential fit. The analysis would focus on the non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds: Between the amine nitrogen or pyridine nitrogen and polar residues in the target.

Halogen Bonds: The bromine atom could potentially interact with electron-rich atoms in the binding site.

Hydrophobic Interactions: Involving the pyridine ring.

π-π Stacking: Between the aromatic pyridine ring and aromatic amino acid residues like phenylalanine or tyrosine.

By identifying which parts of the scaffold are crucial for binding, medicinal chemists can design derivatives with improved properties. Protein-ligand interaction fingerprinting can further quantify and compare the binding modes of different derivatives based on this scaffold. iitkgp.ac.in

Illustrative Data from a Hypothetical Docking Study

| Interaction Type | Interacting Groups on Ligand | Hypothetical Interacting Residue in Target | Estimated Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amine N-H | Aspartate (ASP) side chain oxygen | 2.9 |

| Hydrogen Bond | Pyridine Nitrogen | Serine (SER) hydroxyl group | 3.1 |

| Halogen Bond | Bromine Atom | Leucine (LEU) backbone carbonyl oxygen | 3.2 |

| π-π Stacking | Pyridine Ring | Phenylalanine (PHE) aromatic ring | 3.8 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Phenylalanine |

Cheminformatics and Computational Library Design

The integration of computational methods into modern drug discovery and chemical synthesis has revolutionized the way researchers approach the design and evaluation of novel chemical entities. For a molecule such as this compound, which possesses a synthetically versatile 2-bromopyridine (B144113) scaffold, cheminformatics and computational library design offer powerful tools for exploring its chemical space and potential applications. These in silico techniques enable the rapid generation and assessment of large virtual libraries of derivatives, guiding synthetic efforts toward compounds with the highest probability of desired activity and properties.

In silico screening and virtual synthesis are foundational strategies in computational library design, allowing for the systematic exploration of derivatives of a lead scaffold like this compound. These approaches are particularly valuable for prioritizing synthetic targets and minimizing the resources required for experimental studies.

Virtual libraries based on the this compound scaffold can be constructed by enumerating a wide range of substituents at various positions on the pyridine ring and the N-methylmethanamine side chain. The 2-bromo position is a key handle for diversification, amenable to a variety of cross-coupling reactions. For instance, a virtual library could be generated by computationally simulating Suzuki, Sonogashira, or Buchwald-Hartwig couplings at this position with a diverse set of boronic acids, terminal alkynes, or amines, respectively.

Once a virtual library is generated, it can be subjected to in silico screening to predict various properties of the designed molecules. A crucial aspect of this screening is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of these properties is critical to reduce the likelihood of late-stage failures in drug development. Computational models, often built using machine learning algorithms trained on large datasets of experimental data, can predict a range of ADMET parameters.

Below is an interactive data table showcasing a hypothetical in silico ADMET prediction for a small virtual library of derivatives of this compound, where the bromo group is replaced by different substituents (R).

| Compound ID | R-Group | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (nm/s) | Predicted hERG Inhibition | Predicted Ames Mutagenicity |

|---|---|---|---|---|---|---|

| Parent | -Br | 1.85 | -2.5 | 15.2 | Low Risk | Non-mutagen |

| Analog-1 | -Phenyl | 2.90 | -3.8 | 25.6 | Low Risk | Non-mutagen |

| Analog-2 | -4-Methoxyphenyl | 2.95 | -3.7 | 23.1 | Low Risk | Non-mutagen |

| Analog-3 | -Thiophen-2-yl | 2.55 | -3.1 | 20.4 | Low Risk | Non-mutagen |

| Analog-4 | -Morpholino | 1.10 | -1.5 | 8.5 | Low Risk | Non-mutagen |

This type of in silico profiling allows researchers to filter out compounds with predicted liabilities, such as poor solubility or potential for cardiotoxicity (hERG inhibition), and prioritize those with more drug-like properties for synthesis.

Beyond predicting the properties of virtual compounds, computational chemistry plays a vital role in predicting the outcomes and selectivity of the reactions used to synthesize them. For a molecule like this compound, the 2-bromopyridine moiety is a key functional group for further elaboration, most commonly through transition-metal-catalyzed cross-coupling reactions.

Machine learning models have shown increasing promise in predicting the yield and success of chemical reactions. nih.govchemistryviews.org These models are trained on large datasets of published reactions and can learn complex relationships between substrates, reagents, catalysts, and reaction outcomes. nih.gov For the Suzuki-Miyaura coupling of this compound with various arylboronic acids, a predictive model could be used to select the optimal catalyst, base, and solvent combination to maximize the yield of the desired biaryl product.

The following interactive data table provides an illustrative example of a machine learning-based prediction of reaction yields for the Suzuki coupling of this compound with phenylboronic acid under different catalytic conditions.

| Entry | Catalyst | Base | Solvent | Predicted Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 65 |

| 2 | PdCl2(dppf) | K3PO4 | 1,4-Dioxane | 82 |

| 3 | Pd(OAc)2 / SPhos | K2CO3 | Toluene | 91 |

| 4 | Pd(OAc)2 / XPhos | Cs2CO3 | t-BuOH | 88 |

Such predictive models can significantly accelerate the optimization of reaction conditions, reducing the need for extensive experimental screening. chemistryviews.org

Furthermore, computational methods can be employed to predict the regioselectivity of reactions on the pyridine ring. While the bromine at the 2-position is the most likely site for cross-coupling, other positions on the ring could potentially react under certain conditions. Density Functional Theory (DFT) calculations can be used to model the transition states of competing reaction pathways, allowing for the prediction of the most favorable site of reaction. This is particularly important when considering C-H activation reactions as an alternative to cross-coupling. By calculating the activation energies for C-H functionalization at different positions on the pyridine ring, a computational chemist can predict the likely regiochemical outcome and guide the choice of directing groups or catalysts to achieve the desired selectivity.

Applications As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Role in Heterocyclic Chemistry and Pyridine (B92270) Functionalization

1-(2-Bromopyridin-4-YL)-N-methylmethanamine is a valuable precursor for the synthesis and functionalization of pyridine-containing heterocyclic systems. The presence of the bromine atom at the C2 position of the pyridine ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. acs.orgresearchgate.net These reactions are fundamental to modern organic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. fiveable.me

The 2-bromopyridine (B144113) moiety can readily participate in well-established cross-coupling reactions such as the Suzuki-Miyaura reaction for the introduction of aryl, heteroaryl, or alkyl groups, and the Buchwald-Hartwig amination for the formation of C-N bonds. figshare.comnih.govwikipedia.orgresearchgate.net The ability to selectively modify the C2 position is crucial in the synthesis of 2,4-disubstituted pyridine derivatives, which are common motifs in medicinally important compounds. nih.govrsc.orgnih.gov

The N-methylmethanamine group at the C4 position can also influence the reactivity of the pyridine ring and can be utilized in further synthetic transformations. The selective functionalization at positions remote from the nitrogen atom in pyridines remains a significant challenge in organic synthesis, and compounds like this compound provide a platform to explore and develop new methodologies for C4-functionalization. Current time information in Jakarta, ID.researchgate.netnih.govchemrxiv.orgacs.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for 2-Bromopyridine Derivatives

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | 70-95 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 60-90 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF, DMF | 75-98 |

| Heck | Alkene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF, Acetonitrile | 65-90 |

This table presents typical conditions for the respective reactions with 2-bromopyridine substrates and is intended to be representative of the potential reactivity of this compound.

Contribution to the Synthesis of Complex Molecules

The bifunctional nature of this compound makes it a valuable intermediate in the multi-step synthesis of complex organic molecules. acs.org The ability to perform sequential or orthogonal reactions at the C2 and C4 positions allows for the construction of intricate molecular architectures.

Pyridine and its derivatives are integral components of many natural products, including a wide array of alkaloids. nih.govlifechemicals.comillinois.eduresearchgate.netresearchgate.net The synthesis of natural product analogues often involves the modification of a core heterocyclic scaffold to explore structure-activity relationships. This compound can serve as a starting point for the synthesis of analogues of natural products that contain a 4-(aminomethyl)pyridine (B121137) core.

Through cross-coupling reactions at the C2 position, a variety of substituents found in natural products or their designed analogues can be introduced. For instance, the Suzuki-Miyaura coupling can be used to install complex aryl or heteroaryl moieties, mimicking the substructures of more elaborate natural products. researchgate.netwikipedia.orgnih.govnih.gov The synthesis of natural products by C-H functionalization of heterocycles is a growing field, and building blocks like the title compound offer a pre-functionalized starting point for such strategies. nih.gov

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceutical compounds. rsc.orgnih.govnbinno.com Consequently, functionalized pyridines are highly sought-after as advanced pharmaceutical intermediates. google.com this compound is a prime candidate for the synthesis of such intermediates due to its dual reactive sites.

The 2-bromopyridine handle allows for the introduction of diverse molecular fragments through established cross-coupling methodologies, which is a common strategy in the lead optimization phase of drug discovery. researchgate.netnih.gov The 4-(N-methylaminomethyl) group is also a common feature in pharmaceutical compounds, often contributing to desired physicochemical properties. nih.gov The synthesis of novel aminomethyl-pyridines as intermediates for various therapeutic areas is an active area of research.

Utility in Scaffold Development for Chemical Libraries

Chemical libraries are essential tools in drug discovery and chemical biology for the high-throughput screening of new bioactive molecules. The development of diverse and structurally complex scaffolds is key to the success of these libraries. Pyridine-based scaffolds are particularly attractive due to their prevalence in known drugs and their ability to engage in a variety of biological interactions. nih.govrsc.org

This compound can be utilized as a versatile scaffold for the construction of combinatorial libraries. The C2-bromo position can be functionalized with a diverse set of building blocks using parallel synthesis techniques, such as palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov Simultaneously or sequentially, the secondary amine in the C4-side chain can be acylated, alkylated, or used in reductive amination reactions to introduce another point of diversity. This dual-functionalization strategy allows for the rapid generation of a large number of distinct compounds based on a common 2,4-disubstituted pyridine core, which can then be screened for biological activity. The development of pyridine-based inhibitors for various protein targets often relies on the exploration of substitution patterns around the pyridine ring, a process greatly facilitated by scaffolds like the one discussed. acs.orgresearchgate.net

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of functionalized pyridines is a cornerstone of modern organic chemistry, and the development of efficient catalytic systems is paramount. ijarsct.co.in Future research should focus on novel catalytic methods for the synthesis of 1-(2-Bromopyridin-4-YL)-N-methylmethanamine . Traditional methods for synthesizing pyridine (B92270) derivatives can be effective, but often require harsh conditions. ijarsct.co.in Modern approaches, including the use of metal Lewis acid catalysts, could offer higher yields and milder reaction conditions. researchgate.net For instance, a high-yielding, multi-component domino synthesis of functionalized pyridines has been demonstrated, which could be adapted for the target molecule. researchgate.net

Furthermore, the exploration of transition-metal-free protocols is a growing area of interest. researchgate.net The use of aryne multicomponent coupling, for example, has been shown to be effective for the C2-functionalization of pyridines. researchgate.net Research into copper-catalyzed asymmetric methods could also provide a direct route to functionalize the pyridine ring, offering a straightforward alternative to traditional cross-coupling approaches. acs.org The development of reusable and eco-friendly catalysts, such as activated fly ash, presents another promising direction for the sustainable synthesis of pyridine derivatives. bhu.ac.in

| Catalytic Approach | Potential Advantages | Relevant Research |

| Metal Lewis Acid Catalysis | High yields, mild conditions, multi-component reactions | Domino synthesis of functionalized pyridine carboxylates. researchgate.net |

| Transition-Metal-Free Protocols | Avoids toxic and expensive metals, novel reactivity | Aryne multicomponent coupling for C2-functionalization. researchgate.net |

| Copper-Catalyzed Asymmetric Synthesis | Direct functionalization, asymmetric induction | Coupling of pyridines with alkynes. acs.org |

| Reusable Heterogeneous Catalysts | Eco-friendly, cost-effective, simple separation | Activated fly ash for imidazo[1,2-a]pyridines synthesis. bhu.ac.in |

Advancements in Chemo- and Regioselective Transformations

The presence of multiple reactive sites in This compound —namely the C-Br bond, the secondary amine, and various positions on the pyridine ring—makes chemo- and regioselective transformations a critical area for investigation. The ability to selectively functionalize one site without affecting others is key to building molecular complexity.

Future work should explore methods to selectively target the C4 position of the pyridine ring. While C2 and C4 positions are both electrophilic, directing functionalization to C4 can be challenging. nih.gov Recent advancements have demonstrated that n-butylsodium can be used to selectively deprotonate pyridine at the C4 position, enabling subsequent functionalization. nih.gov Additionally, photochemical methods are emerging as powerful tools for the functionalization of pyridines with distinct positional selectivity that diverges from classical Minisci chemistry. acs.org Nickel-catalyzed four-component reactions have also been developed to access polysubstituted 1,3-dienes with excellent chemoselectivity and regioselectivity, a strategy that could potentially be adapted for the modification of our target molecule. nih.gov The selective transformation of 1,2,4-triketone analogs into pyrazoles and pyridazinones highlights how reaction conditions can be tuned to control chemo- and regioselectivity, offering insights applicable to other heterocyclic systems. mdpi.com

Integration of Machine Learning and AI in Retrosynthetic Planning

As the complexity of target molecules increases, computer-aided synthesis planning (CASP) tools are becoming indispensable. nih.gov The application of machine learning (ML) and artificial intelligence (AI) to the retrosynthesis of This compound and its derivatives could significantly accelerate the discovery of novel and efficient synthetic routes. chemrxiv.org

Retrosynthetic prediction models often struggle with heterocycle formation reactions due to a lack of sufficient training data. nih.gov However, transfer learning techniques are being developed to overcome this limitation, improving the accuracy of retrosynthesis prediction for heterocyclic compounds. nih.govchemrxiv.org These models can assist chemists in designing synthetic pathways to novel heterocycle-containing therapeutics. chemrxiv.org By fine-tuning these models with new reaction data, their predictive power can be continuously improved. nih.gov The use of neural-symbolic machine learning for retrosynthesis and reaction prediction is another promising avenue. ucla.edu These advanced computational tools can analyze vast reaction databases to propose synthetic plans that a human chemist might not consider. researchgate.net

| AI/ML Application | Potential Impact on Synthesis of this compound |

| Retrosynthetic Prediction | Suggest novel and efficient disconnection strategies. nih.govchemrxiv.org |

| Reaction Outcome Prediction | Predict the success and yield of potential synthetic steps. ucla.edu |

| Catalyst and Condition Optimization | Identify optimal catalysts and reaction conditions for desired transformations. ucla.edu |

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. ijarsct.co.innih.gov Future research on This compound should prioritize the development of sustainable and environmentally friendly synthetic protocols. This includes the use of greener solvents, solvent-free reactions, and energy-efficient methods like microwave-assisted synthesis. nih.govresearchgate.net

One-pot multicomponent reactions are particularly attractive from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and improve atom economy. researchgate.netnih.gov The synthesis of pyridine derivatives via a one-pot, four-component reaction under microwave irradiation has been reported to give excellent yields in short reaction times. nih.gov Mechanochemistry, which uses mechanical force to drive chemical reactions, offers a solvent-free alternative for pyridine synthesis. ijarsct.co.in The use of biocatalysts and enzyme-mediated reactions also represents a promising green approach to the synthesis of pyridine derivatives. ijarsct.co.in

Investigation of Solid-State Reactivity and Cocrystal Formation

The solid-state properties of a compound are crucial for its application in materials science and pharmaceuticals. Investigating the solid-state reactivity and cocrystal formation of This compound could reveal novel materials with tailored properties. Solid-state reactions can include phase transformations, desolvation, and chemical reactions, which can be influenced by factors such as water absorption and molecular mobility. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(2-bromopyridin-4-yl)-N-methylmethanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 2-bromo-4-(bromomethyl)pyridine with methylamine under controlled pH (8–10) and temperature (0–25°C) can yield the target molecule. Solvent choice (e.g., THF or DMF) and catalysts (e.g., Pd-based catalysts for cross-coupling) significantly affect yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity . Monitoring by TLC or HPLC ensures reaction progression .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify structural features (e.g., pyridine ring protons at δ 7.5–8.5 ppm, methylamine protons at δ 2.2–2.5 ppm). - HMBC can confirm N-methyl connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 229.03 for CHBrN) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How does the bromine substituent on the pyridine ring influence reactivity in further functionalization?

- Methodological Answer : The 2-bromo group acts as a leaving group, enabling Suzuki-Miyaura or Ullmann cross-coupling reactions. For instance, coupling with aryl boronic acids (Pd(PPh), NaCO, DME/HO) replaces bromine with aryl groups. Steric hindrance from the adjacent N-methylmethanamine may reduce reaction rates, requiring optimized ligand systems (e.g., XPhos) .

Advanced Research Questions

Q. How can computational chemistry predict the coordination behavior of this compound in metal complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-metal interactions. The pyridine nitrogen and amine group serve as potential binding sites. Analysis of frontier molecular orbitals (HOMO/LUMO) predicts electron donation/acceptance capacity. Compare with experimental data (e.g., X-ray crystallography of analogous complexes) to validate binding modes .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, temperature) or impurity profiles. Conduct orthogonal assays (e.g., SPR for binding affinity, cell viability tests) under standardized protocols. Use LC-MS to verify compound integrity during biological testing .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

- Methodological Answer :

- Acidic Conditions : Hydrolysis of the N-methylamine group may occur (e.g., 0.1 M HCl, 25°C), yielding 2-bromopyridin-4-ylmethanol. Monitor via NMR (disappearance of δ 2.2–2.5 ppm signals).

- Oxidative Conditions : HO/Fe generates bromine radicals, leading to debromination or ring oxidation. UPLC-QTOF identifies degradation products (e.g., pyridine-N-oxide derivatives) .

Q. What role does this compound play in designing photoactive materials?

- Methodological Answer : The bromine atom facilitates incorporation into π-conjugated systems via cross-coupling, enabling tunable electronic properties. For example, Suzuki coupling with thiophene boronic acid creates a donor-acceptor structure for organic photovoltaics. UV-Vis and cyclic voltammetry characterize optoelectronic behavior (e.g., λ shifts, HOMO/LUMO levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.